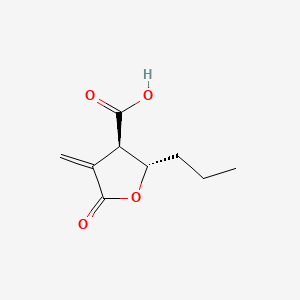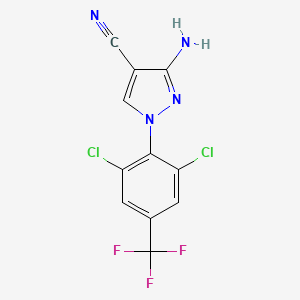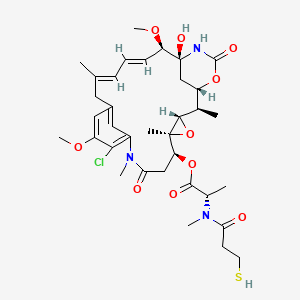
美坦新
科学研究应用
美登西在科学研究中具有广泛的应用,包括:
化学: 用作研究微管靶向剂及其化学性质的模型化合物。
生物学: 研究其对细胞过程的影响,尤其是有丝分裂阻滞和凋亡。
工业: 用于生产用于临床应用和研究目的的 ADC.
作用机制
美登西通过抑制微管的组装发挥作用。它在紫杉醇结合位点与微管蛋白结合,阻止微管蛋白聚合成微管。 这种对微管动力学的破坏导致有丝分裂阻滞,随后通过凋亡导致细胞死亡 . ADC 中的单克隆抗体成分将美登西特异性地引导至肿瘤细胞,增强其治疗功效并降低全身毒性 .
类似化合物:
美登素: 美登西的母体化合物,也是一种有效的微管抑制剂。
长春碱: 另一种微管靶向剂,具有类似的作用机制。
美登西的独特性: 美登西的独特性在于它在 ADC 中用作细胞毒性载荷。美登西与单克隆抗体的结合允许靶向递送至癌细胞,从而减少脱靶效应并提高治疗效果。 这种靶向方法将美登西与其他微管抑制剂(如长春碱和紫杉醇,它们用作游离药物)区分开来 .
生化分析
Biochemical Properties
Mertansine plays a significant role in biochemical reactions by inhibiting the assembly of microtubules. It interacts with tubulin, a protein that is essential for microtubule formation, by binding to the rhizoxin binding site. This interaction prevents the polymerization of tubulin, leading to the disruption of microtubule dynamics . Additionally, mertansine interacts with various enzymes, such as uridine 5′-diphospho-glucuronosyltransferases (UGTs) and cytochrome P450s (CYPs), inhibiting their activities and affecting drug metabolism .
Cellular Effects
Mertansine exerts profound effects on various types of cells and cellular processes. It induces mitotic arrest and apoptosis in cancer cells by disrupting microtubule dynamics . Mertansine also inhibits the mRNA expression and enzyme activities of CYPs and UGTs in human hepatocytes, affecting cellular metabolism and drug interactions . Furthermore, mertansine influences cell signaling pathways and gene expression, contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of mertansine involves its binding to tubulin, inhibiting the assembly of microtubules. This inhibition occurs at the rhizoxin binding site on tubulin, preventing microtubule polymerization and leading to mitotic arrest . Mertansine is often conjugated to monoclonal antibodies through a linker structure, forming ADCs that target specific tumor cells. The monoclonal antibody directs mertansine to the tumor, where it is internalized and exerts its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mertansine change over time. Mertansine is rapidly distributed to various organs and tissues following administration and is primarily excreted through feces . The stability and degradation of mertansine are influenced by its conjugation to monoclonal antibodies, which can affect its long-term effects on cellular function. Studies have shown that mertansine can induce hepatic, hematologic, and neurosensory effects with repetitive treatment .
Dosage Effects in Animal Models
The effects of mertansine vary with different dosages in animal models. In xenograft models of small cell lung cancer, dose-dependent and antigen-specific anti-tumor activity of mertansine was observed at doses as low as 3 mg/kg . Higher doses resulted in complete tumor regression and long-term tumor-free survival in animals . High doses of mertansine can also lead to toxic effects, such as transaminitis and other adverse reactions .
Metabolic Pathways
Mertansine is involved in several metabolic pathways, including S-oxidation, hydrolysis, S-methylation, and glutathione conjugation . These metabolic processes result in the formation of at least 11 metabolites. Mertansine also interacts with enzymes such as UGTs and CYPs, influencing metabolic flux and metabolite levels .
Transport and Distribution
Mertansine is transported and distributed within cells and tissues through various mechanisms. As part of ADCs, mertansine is directed to specific tumor cells by the monoclonal antibody component. Once internalized, mertansine is released in the lysosomes, where it exerts its cytotoxic effects . The distribution of mertansine is influenced by its conjugation to antibodies, which affects its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of mertansine is primarily within the lysosomes, where it is released from the ADCs and exerts its cytotoxic effects . Mertansine’s activity is influenced by its localization, as it disrupts microtubule dynamics within the cell. The targeting signals and post-translational modifications of the monoclonal antibody component of ADCs direct mertansine to specific compartments or organelles within the cell .
准备方法
合成路线和反应条件: 美登西是由其母体化合物美登素通过一系列化学反应合成而来。 关键步骤涉及美登素的脱乙酰化,生成 N2'-脱乙酰-N2'-(3-巯基-1-氧丙基)-美登素 . 此过程通常需要特定的反应条件,包括使用强碱和控制温度,以确保中间体化合物的稳定性。
工业生产方法: 美登西的工业生产涉及美登素的大规模合成,然后对其进行化学修饰以生成美登西。该过程需要严格的质量控制措施,以确保最终产品的纯度和功效。 生产在配备先进化学合成和纯化技术的专业设施中进行 .
化学反应分析
反应类型: 美登西会发生多种化学反应,包括:
氧化: 美登西可以氧化形成亚砜和砜。
还原: 还原反应可以将美登西转化为其相应的硫醇衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和过酸。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应中使用烷基卤化物和酰氯等亲核试剂.
主要产品:
氧化: 亚砜和砜。
还原: 硫醇衍生物。
取代: 各种取代的美登西衍生物.
相似化合物的比较
Maytansine: The parent compound of mertansine, also a potent microtubule inhibitor.
Vinblastine: Another microtubule-targeting agent with a similar mechanism of action.
Uniqueness of Mertansine: Mertansine’s uniqueness lies in its use as a cytotoxic payload in ADCs. The conjugation of mertansine to monoclonal antibodies allows for targeted delivery to cancer cells, reducing off-target effects and enhancing therapeutic outcomes. This targeted approach distinguishes mertansine from other microtubule inhibitors like vinblastine and paclitaxel, which are used as free drugs .
属性
CAS 编号 |
139504-50-0 |
|---|---|
分子式 |
C35H48ClN3O10S |
分子量 |
738.3 g/mol |
IUPAC 名称 |
[(1S,2R,3S,5R,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate |
InChI |
InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9-,19-10-/t20-,21+,25+,26-,27+,31+,34-,35+/m1/s1 |
InChI 键 |
ANZJBCHSOXCCRQ-HXMKWQNGSA-N |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O |
手性 SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O |
规范 SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O |
外观 |
White to off-white solid powder |
Pictograms |
Corrosive; Acute Toxic; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DM1, Maytansinoid DM4, Maytansinoid DMMO Maytansine DMMO-maytansine emtansine Maitansine Maytansine Maytansinoid DM1 Maytansinoid DM4 Mertansine N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)maytansine Ravtansine Soravtansine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mertansine is a potent microtubule-targeting agent that exerts its cytotoxic effects by binding to tubulin, a protein crucial for microtubule assembly and dynamics. []
A: Mertansine binds at or near the vinblastine-binding site of tubulin. [] This interaction disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death through apoptosis. [, , ]
ANone: While the provided abstracts don't explicitly state the molecular formula and weight of mertansine, these details can be easily found in chemical databases and literature.
ANone: The provided abstracts primarily focus on the biological activity and applications of mertansine. They do not delve into detailed spectroscopic characterization.
A: Mertansine primarily functions as a potent cytotoxic agent by binding to tubulin, not as a catalyst. It doesn't directly catalyze chemical reactions. []
ANone: The provided abstracts focus on in vitro and in vivo studies, not computational modeling of mertansine.
A: Mertansine is most often conjugated to antibodies, creating ADCs, to improve its targeted delivery and therapeutic window. [, , , , ] Various linkers, each with specific stability and release properties, are used to connect mertansine to the antibody, impacting the ADC's overall efficacy and pharmacokinetics. [, , ] For example, researchers explored a hyaluronic acid-SS-mertansine prodrug (HA-SS-DM1) to improve tolerability and target CD44+ breast tumors. []
A: Research suggests cysteine can slowly reduce the disulfide bond in lorvotuzumab mertansine, leading to the release of S-cysteinyl-DM1. Fortunately, S-cysteinyl-DM1 exhibits significantly lower cytotoxicity compared to uncharged maytansinoids, suggesting this degradation pathway might be less concerning for toxicity. []
A: While the abstracts don't delve into specific SHE regulations, the preclinical data consistently highlights the careful assessment of toxicity and tolerability of mertansine-containing ADCs. [, , , ] For example, researchers determined the maximum tolerated dose (MTD) of huC242-DM4 in mice to be greater than 40 mg/kg, demonstrating a therapeutic index of over 20. []
A: The choice of linker significantly impacts the pharmacokinetic profile of mertansine-containing ADCs, affecting their plasma half-life, distribution, and clearance. [, ] For instance, in mice, the disulfide linkage in huC242-DM4 displayed greater stability compared to the linkage in cantuzumab mertansine, resulting in improved pharmacokinetic behavior. []
A: Research indicates that lysine-SPP-DM1, DM1, and S-cysteinyl-DM1 are among the primary maytansinoid catabolites detected in tumor and plasma samples following mertansine-based ADC administration. [] Importantly, the levels and types of catabolites can be influenced by the linker used in the ADC. [, ]
A: Mertansine efficacy is assessed using a range of models, including cell-based cytotoxicity assays and human tumor xenograft models in mice. [, , , , ] These models help researchers determine the potency, selectivity, and therapeutic window of mertansine-containing ADCs against various cancer types.
A: Lorvotuzumab mertansine has demonstrated single-agent activity and an acceptable safety profile in relapsed/refractory multiple myeloma patients. [] Furthermore, a Phase II study evaluating lorvotuzumab mertansine in combination with lenalidomide and dexamethasone reported an overall response rate (ORR) of 56.4%. []
A: Resistance to mertansine-containing ADCs can arise through various mechanisms, including increased drug efflux mediated by transporters like ABCC1 (MRP1), reduced target antigen expression (e.g., decreased Her2), and alterations in downstream signaling pathways. [] The specific resistance mechanisms can vary depending on the cell line and the ADC used.
ANone: While the abstracts don't explicitly address this, cross-resistance among ADCs, including those containing mertansine, is a possibility, particularly if the resistance mechanism involves targets shared by different ADCs or broadly impacts drug efflux or cell survival pathways.
A: Antibody-drug conjugates (ADCs) represent a key strategy for targeted mertansine delivery. [, , , , ] By linking mertansine to antibodies specific for tumor-associated antigens, researchers aim to increase drug concentration at the tumor site while minimizing systemic exposure and off-target effects.
A: Researchers are exploring alternative delivery systems, such as nanoparticles and liposomes, to improve mertansine's therapeutic index. For example, cRGD peptide-decorated micellar mertansine prodrug (cRGD-MMP) was developed for targeted delivery to αvβ3 integrin overexpressing tumors. [] Additionally, cetuximab-polymersome-mertansine nanodrug (C-P-DM1) was designed to target EGFR-positive cancers. []
A: The level of target antigen expression is a key determinant of ADC efficacy. For example, high CD56 expression is associated with increased sensitivity to lorvotuzumab mertansine. [] Furthermore, research suggests HER3 co-expression might be a negative predictor for T-DM1 activity in breast cancer. []
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for quantifying mertansine and its metabolites in biological samples. [, ] This method enables sensitive and specific detection of the drug and its breakdown products, aiding in pharmacokinetic and metabolism studies.
ANone: The provided abstracts do not discuss environmental impact or degradation pathways of mertansine.
ANone: The abstracts do not provide specific details on mertansine's dissolution rate or solubility in various media.
ANone: The provided abstracts primarily focus on preclinical and clinical findings and do not delve into the specific validation parameters of the analytical methods used.
ANone: While not explicitly discussed, adherence to good manufacturing practices (GMP) and rigorous quality control measures are essential during the development and production of mertansine-containing ADCs to ensure their safety, efficacy, and consistency.
A: Yes, ADCs, including those with mertansine, can be immunogenic. The antibody component itself can trigger an immune response, as can the linker or payload. [, ] Researchers often monitor for human anti-human antibody (HAHA) and human anti-drug antibody (HADA) responses during clinical trials. []
A: Yes, drug transporters, particularly efflux pumps like P-glycoprotein (PgP) and ABCC1 (MRP1), can influence the intracellular accumulation and efficacy of maytansinoids like mertansine. [, ] Increased expression of these transporters can contribute to resistance by expelling the drug from cancer cells.
ANone: The provided abstracts primarily focus on the antitumor activity and pharmacokinetics of mertansine-containing ADCs. They do not provide specific details on the biocompatibility or biodegradability of mertansine.
ANone: The abstracts do not discuss aspects related to the recycling or waste management of mertansine or its conjugates.
A: The abstracts highlight the collaborative efforts between academic institutions and pharmaceutical companies in advancing mertansine-based therapies. [, , , , , , , , , , , , ] Access to resources such as cell lines, animal models, and clinical trial networks is essential for continued research and development.
A: While the abstracts don't offer a comprehensive historical overview, they showcase the evolution of mertansine from a potent cytotoxic payload to its incorporation into targeted ADC therapies. [, , , , ] The clinical success of trastuzumab emtansine (T-DM1), another maytansinoid-based ADC, represents a significant milestone in the field, paving the way for the development of other ADC therapies.
A: The development of mertansine-containing ADCs exemplifies the power of cross-disciplinary collaboration, bringing together expertise in antibody engineering, chemistry, pharmacology, oncology, and clinical research. [, , , , ] This interdisciplinary approach is crucial for tackling complex challenges in drug development and improving cancer treatment outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


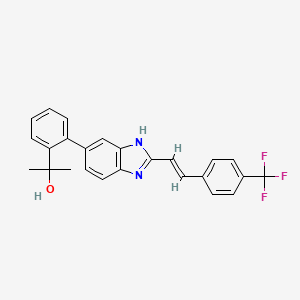


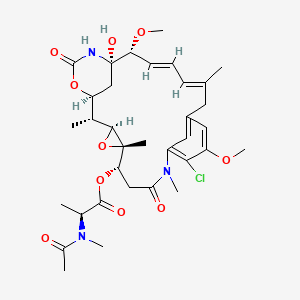


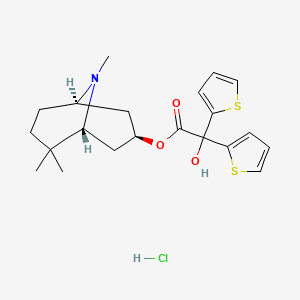
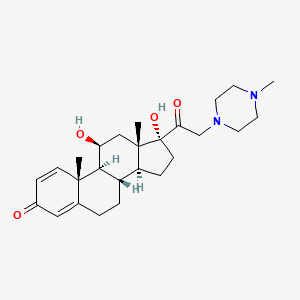



![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)
